molecular formula C18H16N2O2 B2468120 4-acetyl-N-[cyano(2-methylphenyl)methyl]benzamide CAS No. 1376084-86-4

4-acetyl-N-[cyano(2-methylphenyl)methyl]benzamide

Cat. No.: B2468120
CAS No.: 1376084-86-4
M. Wt: 292.338
InChI Key: XQSBZZNNFUYRHS-UHFFFAOYSA-N
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Description

4-acetyl-N-[cyano(2-methylphenyl)methyl]benzamide is a complex organic compound that belongs to the class of cyanoacetamides. These compounds are known for their diverse biological activities and are often used as precursors in the synthesis of various heterocyclic compounds. The presence of both acetyl and cyano groups in the molecule makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-N-[cyano(2-methylphenyl)methyl]benzamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature. Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production of cyanoacetamides, including this compound, often employs similar methods but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and purification techniques are crucial in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

4-acetyl-N-[cyano(2-methylphenyl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The active hydrogen on the cyano group can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to the formation of various heterocyclic compounds.

Scientific Research Applications

4-acetyl-N-[cyano(2-methylphenyl)methyl]benzamide has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of heterocyclic compounds, which are important in medicinal chemistry.

    Biology: The compound’s derivatives have shown potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a chemotherapeutic agent.

    Industry: It is used in the production of various fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-acetyl-N-[cyano(2-methylphenyl)methyl]benzamide involves its interaction with molecular targets such as enzymes and receptors. The cyano group can act as an electrophile, while the acetyl group can participate in nucleophilic addition reactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-acetyl-N-[cyano(2-methylphenyl)methyl]benzamide is unique due to the presence of both acetyl and cyano groups, which confer distinct reactivity and biological activity. Its ability to participate in a wide range of chemical reactions makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

4-acetyl-N-[cyano-(2-methylphenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-12-5-3-4-6-16(12)17(11-19)20-18(22)15-9-7-14(8-10-15)13(2)21/h3-10,17H,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQSBZZNNFUYRHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C#N)NC(=O)C2=CC=C(C=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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